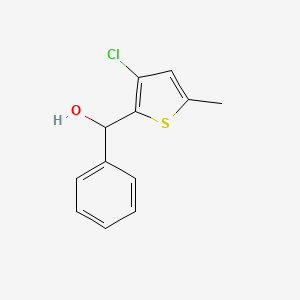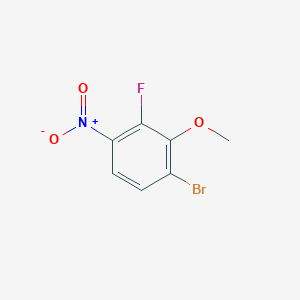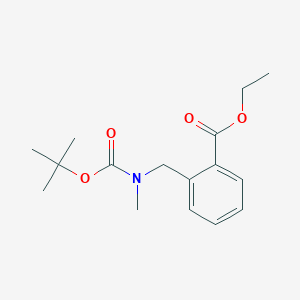
4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-2-ol is a synthetic organic compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-2-ol typically involves the formation of the pyrazole ring followed by the attachment of the butan-2-ol moiety. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable butan-2-ol derivative under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk quantities .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Wissenschaftliche Forschungsanwendungen
4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
4-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C9H17N3O |
|---|---|
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
4-(4-amino-3,5-dimethylpyrazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C9H17N3O/c1-6(13)4-5-12-8(3)9(10)7(2)11-12/h6,13H,4-5,10H2,1-3H3 |
InChI-Schlüssel |
XZYWBHUTDQSNNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1CCC(C)O)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-tert-Butyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13081301.png)
![1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-4-carboxylic acid](/img/structure/B13081303.png)
![6-Chloroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13081308.png)
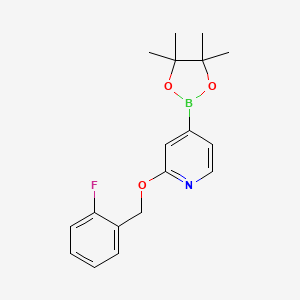
![5,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13081324.png)
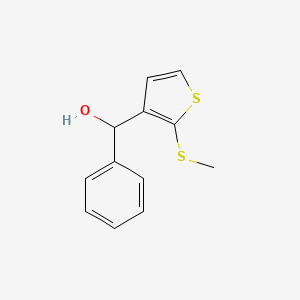
![2-Propanoylspiro[4.4]nonan-1-one](/img/structure/B13081330.png)
